molecular formula C12H19Cl2FN2 B1388972 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride CAS No. 199672-29-2

1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride

Cat. No. B1388972
M. Wt: 281.19 g/mol
InChI Key: AEMPDWODYPYYPQ-UHFFFAOYSA-N
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Description

“1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride” is a compound with the CAS Number: 1269376-61-5 . It has a molecular weight of 264.13 and is stored at room temperature . Another related compound is “1-(3-Fluorobenzyl)piperazine dihydrochloride”, which belongs to the class of piperazine derivatives.


Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride” were not found, related compounds such as benzofuran derivatives have been synthesized and studied . The synthesis of these compounds involved the use of 1-ethylpiperazine .


Molecular Structure Analysis

The molecular formula of “1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride” is C10H10FN3.2ClH . For “1-(3-Fluorobenzyl)piperazine dihydrochloride”, the molecular formula is C11H17Cl2FN2, with an average mass of 267.171 Da .


Physical And Chemical Properties Analysis

“1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride” is a solid at room temperature . The related compound “1-(3-Fluorobenzyl)piperazine dihydrochloride” is a white crystalline powder that is soluble in water and ethanol.

Safety And Hazards

The safety data sheet for a related compound, “4-Fluorobenzyl chloride”, indicates that it is a combustible liquid and causes severe skin burns and eye damage .

Future Directions

While specific future directions for “1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride” were not found, related compounds such as benzofuran derivatives have shown potential in cancer treatment, suggesting a possible direction for future research .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;;/h1,3-4,9,14H,2,5-8,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMPDWODYPYYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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